Bienvenue dans la boutique en ligne BenchChem!

6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile

NPY Y2 receptor Selectivity MTTP

6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1421474-35-2) is a heterocyclic small molecule featuring a 3,5-dimethylisoxazole-propanoyl-piperidine core linked via an ether bridge to a nicotinonitrile terminus (C19H22N4O3; MW 354.40 g/mol). It is primarily referenced as a selective Neuropeptide Y Y2 (NPY Y2) receptor antagonist scaffold within the piperidine series of dimethyl oxazole ligands, where its 3,5-dimethylisoxazole substituent confers measurable selectivity advantages over biaryl-substituted analogs.

Molecular Formula C19H22N4O3
Molecular Weight 354.41
CAS No. 1421474-35-2
Cat. No. B2803836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1421474-35-2
Molecular FormulaC19H22N4O3
Molecular Weight354.41
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
InChIInChI=1S/C19H22N4O3/c1-13-17(14(2)26-22-13)4-6-19(24)23-9-7-16(8-10-23)25-18-5-3-15(11-20)12-21-18/h3,5,12,16H,4,6-10H2,1-2H3
InChIKeyKKZANOINZNFZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1421474-35-2): Procurement-Relevant Identity and Source Verification


6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1421474-35-2) is a heterocyclic small molecule featuring a 3,5-dimethylisoxazole-propanoyl-piperidine core linked via an ether bridge to a nicotinonitrile terminus (C19H22N4O3; MW 354.40 g/mol) [1]. It is primarily referenced as a selective Neuropeptide Y Y2 (NPY Y2) receptor antagonist scaffold within the piperidine series of dimethyl oxazole ligands, where its 3,5-dimethylisoxazole substituent confers measurable selectivity advantages over biaryl-substituted analogs [2].

Why 6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile Cannot Be Replaced by Close Analogs in NPY Y2 Research Pipelines


Within the piperidine-based NPY Y2 antagonist series, the specific substitution pattern on the isoxazole ring is the primary driver of receptor selectivity; swapping the 3,5-dimethylisoxazole for a biaryl group degrades selectivity over the related melanin-concentrating hormone receptor (MTTP), as demonstrated in head-to-head comparisons within the same study [1]. Additionally, the 3-carbon propanoyl linker length differentiates this scaffold from acetyl-linked or carbonyl-linked analogs, which show divergent binding kinetics and stability profiles [1]. Consequently, researchers who prioritize target selectivity over MTTP and defined pharmacokinetic behavior cannot interchange this compound with structurally similar in-class alternatives without risking altered pharmacological outcomes.

Quantitative Differentiation Evidence for 6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile Against Closest Analogs


NPY Y2 Selectivity Over MTTP: 3,5-Dimethylisoxazole vs. Biaryl Substituent in Piperidine Series

In direct head-to-head comparisons within the same piperidine scaffold, the 3,5-dimethylisoxazole substituent (compounds 86 and 88) conferred greater selectivity for NPY Y2 over the counter-target MTTP than the biaryl substituent (compound 83), as reported in the primary medicinal chemistry campaign [1]. The enhanced selectivity reduces the likelihood of off-target MTTP activity, a critical consideration for probe compound selection.

NPY Y2 receptor Selectivity MTTP Isosteric replacement

NPY Y2 Binding Affinity: Dimethyloxazole Piperidine Sub-series vs. Hit Molecule

Dimethyl oxazole analogs 228a and 228b, which share the 3,5-dimethylisoxazole-propanoyl-piperidine substructure characteristic of this chemical series, exhibited NPY Y2 binding affinities of IC50 = 12–16 nM, representing a substantial improvement over the initial high-throughput screening hit (N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide) [1]. This confirms that the 3,5-dimethylisoxazole propanoyl motif is a key contributor to sub-25 nM potency.

Binding affinity NPY Y2 IC50 Structure-activity relationship

Brain Permeability Dichotomy: Peripheral Restriction of Dimethyloxazole Piperidine Antagonists

Compound 228b, containing the 3,5-dimethylisoxazole-propanoyl-piperidine-oxy-nicotinonitrile architecture, was explicitly characterized as displaying no brain penetration, in contrast to earlier piperazine- and amide-based NPY Y2 antagonists that exhibited measurable CNS exposure [1]. This peripheral restriction is an experimentally verified feature that distinguishes this scaffold from CNS-penetrant Y2 antagonists and makes it the preferred choice for investigating peripheral Y2 receptor functions.

Blood-brain barrier permeability CNS exclusion Peripheral NPY Y2 pharmacology

High-Confidence Procurement Scenarios for 6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile


Peripheral NPY Y2 Receptor Pharmacological Profiling

Investigators studying the role of Y2 receptors in peripheral tissues such as adipose or gastrointestinal tract should prioritize this compound over CNS-penetrant Y2 antagonists. Its documented lack of brain penetration [1] ensures that observed in vivo effects are attributable to peripheral receptor engagement, enabling cleaner interpretation of functional data.

Structure-Activity Relationship (SAR) Campaigns Targeting MTTP Selectivity

Medicinal chemistry teams optimizing NPY Y2 antagonists can use this compound as a reference point for MTTP selectivity. The direct comparative SAR data showing that 3,5-dimethylisoxazole imparts superior MTTP selectivity over biaryl substituents [1] provide a validated scaffold for further diversification.

Pharmacokinetic Modeling of Subcutaneously Administered Y2 Antagonists

This compound's poor oral microsomal stability and documented subcutaneous pharmacokinetic profile [1] make it a suitable prototype for developing parenteral NPY Y2 antagonists. Formulation scientists evaluating sustained-release or depot formulations for peripheral Y2 blockade can rely on this scaffold as a starting point.

Quote Request

Request a Quote for 6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.